2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thioether linkage might be susceptible to oxidation, and the fluorine atom could potentially be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis Techniques and Structural Insights
Preparation of Triazoloquinazolinium Betaines : A study described the preparation of [1,2,4]triazoloquinazolinium betaines through a series of chemical reactions, showcasing the versatility of triazoloquinazoline derivatives in chemical synthesis and providing a foundation for the structural analysis of related compounds (Crabb et al., 1999).
Novel Synthesis Approaches : Research on the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones and their derivatives highlights innovative methods to generate structurally diverse triazoloquinazoline compounds, which could be applied to synthesize the compound (El‐Hiti).
Pharmacological Investigations
- H1-Antihistaminic Activity : Several studies focused on the H1-antihistaminic properties of [1,2,4]triazoloquinazolin-5-ones, suggesting the potential for these compounds to act as antihistamines. This activity was evaluated in vivo using guinea pigs, with certain derivatives showing significant protection against histamine-induced bronchospasm and minimal sedative effects, making them candidates for further development as new classes of H1-antihistamines (Alagarsamy et al., 2008; Alagarsamy et al., 2007).
Antimicrobial and Anticancer Potentials
Antimicrobial Activity : A study on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides showed promising antibacterial and antifungal activities, suggesting that structural analogues of the compound might also possess antimicrobial properties (Antypenko et al., 2017).
Anticancer Activity : The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity indicate that triazoloquinazoline derivatives can be structured to meet essential requirements for inhibiting cancer cell growth. Some synthesized compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine (tzp) derivatives, have been studied extensively in medicinal chemistry . These compounds have been used to inhibit RNA viruses, mainly as anti-influenza virus (IV) agents able to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .
Mode of Action
For instance, TZP-based compounds have been developed as inhibitors of RNA viruses . They inhibit the interaction between RdRP PA–PB1 subunits, which are essential for the replication of the influenza virus .
Biochemical Pathways
It’s known that similar compounds, such as tzp-based compounds, affect the replication pathway of rna viruses by inhibiting the interaction between rdrp pa–pb1 subunits . This inhibition disrupts the replication of the virus, thereby exerting an antiviral effect .
Pharmacokinetics
It’s worth noting that similar compounds, such as tzp-based compounds, have been reported to have favorable pharmacokinetic properties .
Result of Action
For instance, TZP-based compounds have shown promising activity against RNA viruses, including the influenza virus .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by environmental conditions . For instance, the use of mild acidic conditions or neutral ionic liquids can shift the regioselectivity in the synthesis of TZP analogues .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in medicine, based on the biological activity of similar compounds .
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c1-11-5-6-13(7-15(11)22)24-19(28)10-31-21-25-16-9-18(30-4)17(29-3)8-14(16)20-23-12(2)26-27(20)21/h5-9H,10H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWTUYFRGCTMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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